molecular formula C12H12ClN3O B1492252 2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one CAS No. 2098138-71-5

2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one

Cat. No. B1492252
M. Wt: 249.69 g/mol
InChI Key: BREOKDYWJNQGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one, also known as 6-chloro-2-aminoethyl-2,3-dihydropyridazin-3-one, is an organic compound that has been studied for its potential applications in various scientific fields. It has been found to have a wide range of properties, including antimicrobial, antioxidant, and anti-inflammatory activities. In addition, it has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one has been studied for its potential applications in various scientific fields. It has been found to possess antimicrobial, antioxidant, and anti-inflammatory activities, making it a promising candidate for further research. In addition, it has been found to have potential applications in the treatment of cancer, diabetes, and neurological disorders. Furthermore, it has been studied for its potential use in drug delivery systems, as well as for its potential applications in nanotechnology.

Mechanism Of Action

The mechanism of action of 2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. In addition, it is believed to have antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory mediators.

Biochemical And Physiological Effects

2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory, antioxidant, and antimicrobial activities. In addition, it has been found to have anti-cancer and anti-diabetic properties. Furthermore, it has been found to have neuroprotective effects, as well as to have the potential to reduce the risk of cardiovascular disease.

Advantages And Limitations For Lab Experiments

2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. In addition, it is relatively stable, making it suitable for long-term storage. Furthermore, it has a wide range of potential applications, making it a promising candidate for further research. However, it is important to note that the mechanism of action of 2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one is not fully understood, and further research is needed to better understand its effects.

Future Directions

There are a number of potential future directions for research on 2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one. One potential direction is to further investigate its potential applications in the treatment of cancer, diabetes, and neurological disorders. In addition, further research could be conducted to explore its potential use in drug delivery systems and nanotechnology. Furthermore, further research could be conducted to better understand its mechanism of action and to identify potential side effects. Finally, further research could be conducted to explore its potential use in other therapeutic applications.

properties

IUPAC Name

2-(2-aminoethyl)-6-(2-chlorophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-10-4-2-1-3-9(10)11-5-6-12(17)16(15-11)8-7-14/h1-6H,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREOKDYWJNQGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one

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